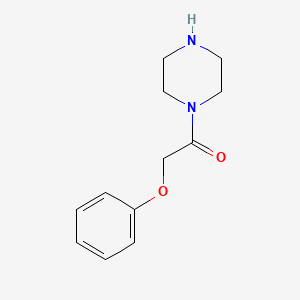
1-(Phenoxyacetyl)piperazine
Vue d'ensemble
Description
1-(Phenoxyacetyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenoxyacetyl group attached to the nitrogen atom of a piperazine ring
Mécanisme D'action
Target of Action
1-(Phenoxyacetyl)piperazine is a derivative of piperazine, a class of compounds known for their wide range of biological activities . Piperazine compounds are known to act as anthelmintic agents, paralyzing parasites and allowing the host body to easily remove or expel the invading organism . .
Mode of Action
Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological state of the targets.
Biochemical Pathways
Piperazine-containing compounds are known to be involved in various biochemical reactions . The piperazine moiety is often found in drugs or in bioactive molecules due to its chemical reactivity, which facilitates its insertion into the molecule .
Pharmacokinetics
It is known that the presence of nitrogen atoms in piperazine compounds can improve the pharmacological and pharmacokinetic profiles of drug candidates, serving as hydrogen bond donors/acceptors, tuning the interactions with receptors, and increasing water solubility and bioavailability .
Result of Action
It is known that piperazine compounds, in general, have a wide range of biological activities .
Action Environment
It is known that the chemistry of piperazine affects its utility as an intestinal permeation enhancer .
Analyse Biochimique
Biochemical Properties
Piperazine derivatives, which include 1-(Phenoxyacetyl)piperazine, have been shown to have various biological activities .
Cellular Effects
Piperazine derivatives have been shown to have effects on cancer cells
Molecular Mechanism
Piperazine derivatives have been shown to act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine
Temporal Effects in Laboratory Settings
Piperazine derivatives have been shown to have effects on the permeability of the fluorescent marker calcein over time .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. Piperazine, a related compound, has been shown to be well-tolerated in dogs, cats, and livestock. Single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine derivatives have been shown to inhibit the metabolism of succinic acid in ascarids .
Transport and Distribution
Piperazine derivatives have been shown to enhance transepithelial transport .
Subcellular Localization
Tools such as LOCALIZER and SherLoc can be used to predict the subcellular localization of proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Phenoxyacetyl)piperazine can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phenoxyacetyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Piperazine: A simple derivative with a similar core structure but lacking the phenoxyacetyl group.
Phenylpiperazine: Contains a phenyl group instead of a phenoxyacetyl group.
1-(Phenoxyacetyl)-4-methylpiperazine: A methylated derivative with similar properties.
Uniqueness: 1-(Phenoxyacetyl)piperazine is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other applications .
Propriétés
IUPAC Name |
2-phenoxy-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)10-16-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPXUCNSORUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92114-37-9 | |
| Record name | 92114-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


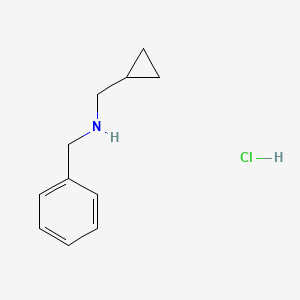
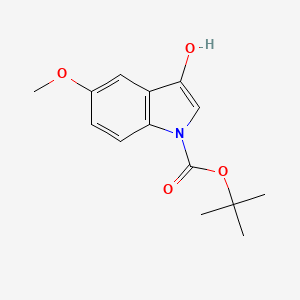

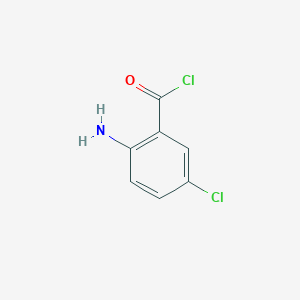
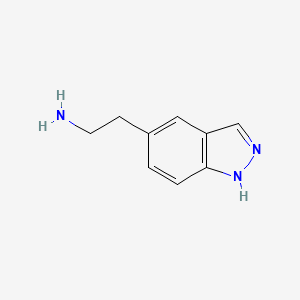
![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)
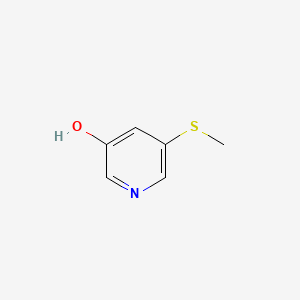
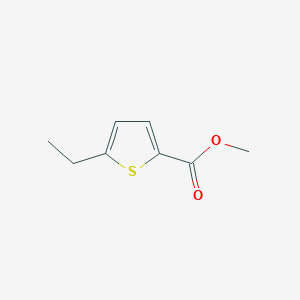
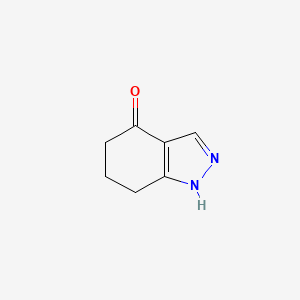
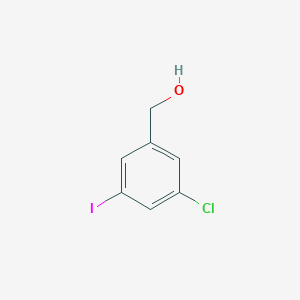
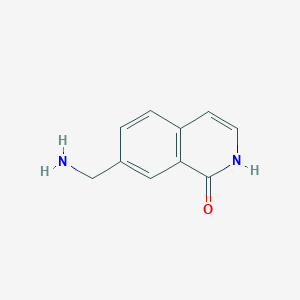

![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)

